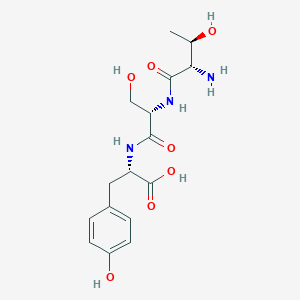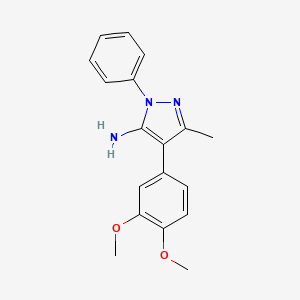
Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves various established methods such as the Skraup reaction, the Doebner-Miller reaction, and the Friedländer synthesis For the specific compound Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro-, a multi-step synthetic route is often employed
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions under optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
化学反応の分析
Types of Reactions
Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. The compound’s anticancer activity could be attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of specific signaling pathways .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Ciprofloxacin: A fluoroquinolone antibiotic with a quinoline-like structure
Uniqueness
Quinoline, 4-(dichloromethyl)-6,7-dimethoxy-5-nitro- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the dichloromethyl and nitro groups enhances its reactivity and potential biological activity compared to simpler quinoline derivatives .
特性
CAS番号 |
184957-72-0 |
|---|---|
分子式 |
C12H10Cl2N2O4 |
分子量 |
317.12 g/mol |
IUPAC名 |
4-(dichloromethyl)-6,7-dimethoxy-5-nitroquinoline |
InChI |
InChI=1S/C12H10Cl2N2O4/c1-19-8-5-7-9(6(12(13)14)3-4-15-7)10(16(17)18)11(8)20-2/h3-5,12H,1-2H3 |
InChIキー |
IKZLMTZOWWTHJO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=CC(=C2C(=C1OC)[N+](=O)[O-])C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


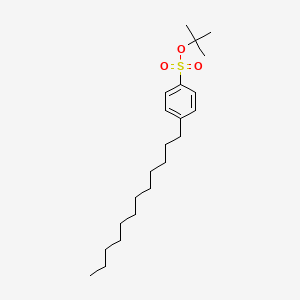


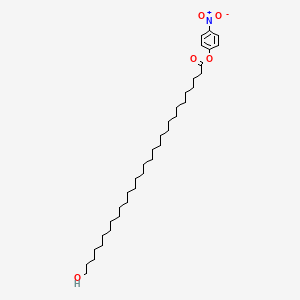
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
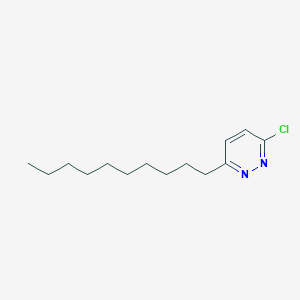
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)
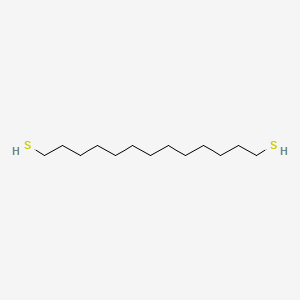
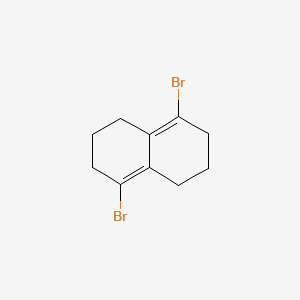

![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)
